DL-Histidine-d3

Description

Properties

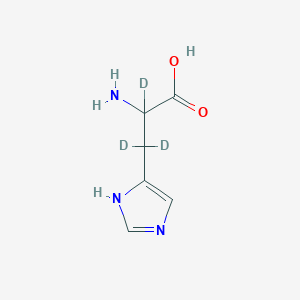

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-WSWICNJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is DL-Histidine-d3 and its chemical structure

An In-depth Technical Guide to DL-Histidine-d3 for Researchers and Drug Development Professionals

Introduction to this compound

This compound is a stable isotope-labeled form of DL-histidine.[1][2] It is a racemic mixture, containing equal amounts of the D- and L-enantiomers of histidine in which three hydrogen atoms have been replaced by deuterium.[3] Specifically, the deuterium atoms are located at the alpha and beta positions of the amino acid side chain.[3] This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[2]

The primary application of this compound is as an internal standard for the precise quantification of natural histidine in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical properties are nearly identical to unlabeled histidine, allowing it to co-elute and ionize similarly, while its increased mass allows for its clear differentiation in a mass spectrometer.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of DL-histidine, with the exception of the substitution of three hydrogen atoms with deuterium at the α- and β-positions. The formal name for this compound is histidine-α,β,β-d3.[3]

Chemical Structure of this compound:

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 344299-50-9 | [1][3][4] |

| Molecular Formula | C₆H₆D₃N₃O₂ | [1][3] |

| Molecular Weight | 158.17 g/mol | [1][4] |

| Synonyms | DL-Histidine-α,β,β-d3; 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [3][4][5] |

| Purity | ≥98% | [1][4] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [3] |

| Appearance | Off-white to light brown solid | [2] |

| Solubility | Soluble in 1N HCl | [3] |

| Storage | Store at -20°C for short-term and -80°C for long-term | [2] |

Applications in Research and Drug Development

This compound serves as a critical tool in various research and development applications, primarily due to its utility as an internal standard.

-

Quantitative Bioanalysis: The most common application of this compound is as an internal standard in LC-MS or GC-MS methods for the accurate quantification of histidine in biological matrices such as plasma, urine, and tissue homogenates.[2][3] This is crucial in metabolomics studies and in the clinical monitoring of diseases where histidine levels are altered.[6][7]

-

Metabolic Tracer Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to study the in vivo metabolism of histidine.[2] By tracking the incorporation and conversion of the labeled histidine, researchers can gain insights into metabolic pathways and fluxes.

-

Pharmacokinetic Studies: In drug development, deuteration of drug candidates is a strategy to alter their metabolic profiles and improve pharmacokinetic properties.[2] While this compound is not a drug itself, its use in analytical methods supports the pharmacokinetic and pharmacodynamic studies of drugs that may interact with histidine metabolism.

Experimental Protocols

Quantification of Histidine in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of histidine in human plasma using this compound as an internal standard.

Objective: To determine the concentration of histidine in human plasma samples.

Materials:

-

Human plasma (K2-EDTA)

-

Histidine standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plate

-

LC-MS/MS system

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of histidine in water.

-

Prepare a 1 mg/mL stock solution of this compound in water.

-

Serially dilute the histidine stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 0-2% B over 0.5 min, 2-95% B over 3 min, hold at 95% B for 1 min, return to 2% B and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Monitor the following MRM (Multiple Reaction Monitoring) transitions:

-

Histidine: Q1 156.1 -> Q3 110.1

-

This compound: Q1 159.1 -> Q3 113.1

-

-

Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both histidine and this compound.

-

Calculate the peak area ratio (Histidine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of histidine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for Histidine Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying histidine in a biological sample using this compound as an internal standard.

Caption: Workflow for histidine quantification using an internal standard.

Simplified Histidine Biosynthesis Pathway

While this compound is a synthetic compound, understanding the biological context of histidine is crucial. The following diagram provides a simplified overview of the de novo biosynthesis pathway of L-histidine.

Caption: Simplified de novo biosynthesis pathway of L-histidine.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is indispensable for the accurate quantification of histidine in complex biological matrices. Its properties make it an ideal internal standard for mass spectrometry-based analytical methods. For researchers in metabolomics, clinical diagnostics, and drug development, this compound provides the reliability and precision required for robust and reproducible results. This guide has provided the core technical information, a detailed experimental protocol, and illustrative workflows to facilitate its effective use in the laboratory.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. achemtek.com [achemtek.com]

- 5. DL-Histidine D3 [artis-isotopes.com]

- 6. Ï-methyl-L-Histidine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2949-0.25 [isotope.com]

- 7. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

DL-Histidine-d3 physical and chemical properties

An In-depth Technical Guide to DL-Histidine-d3: Core Physical and Chemical Properties for Researchers

Introduction

This compound is the deuterium-labeled form of DL-Histidine, a racemic mixture of the D- and L-isomers of the essential amino acid histidine.[1] The incorporation of three deuterium atoms (d3) at the α- and β-positions of the propanoic acid side chain results in a stable, heavier isotopologue.[1][2] This property makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the precise quantification of natural histidine in biological samples using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Its use extends to metabolic studies and as a tracer in drug development, where deuterium labeling can influence pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with key experimental applications relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Formal Name | histidine-α,β,β-d₃ | [1] |

| Synonyms | DL-Histidine-Alpha,Beta,Beta-D3; 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [6][7] |

| CAS Number | 344299-50-9 | [1][6][8] |

| Molecular Formula | C₆H₆D₃N₃O₂ | [1][8] |

| Formula Weight | 158.2 g/mol (also reported as 158.17 g/mol ) | [1][6][8] |

| Purity | ≥98% to ≥99% deuterated forms (d₁-d₃) | [1][6][8] |

| Canonical SMILES | OC(C(N)([2H])C([2H])([2H])C1=CN=CN1)=O | [4][8] |

| InChI Key | HNDVDQJCIGZPNO-WSWICNJZSA-N | [1] |

Table 2: Physical and Solubility Properties of this compound

| Property | Value | Source(s) |

| Appearance | A solid; Off-white to light brown powder | [1][4] |

| Melting Point | The melting point for its non-deuterated counterpart, DL-Histidine, is approximately 273 °C (decomposes).[9][10] | |

| Solubility | Soluble in 1N HCl; Soluble in water (H₂O) at 25 mg/mL with sonication.[1][4] |

Table 3: Storage and Stability

| Property | Value | Source(s) |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (when stored at -20°C) | [1] |

| Shipping Conditions | Room temperature in the continental US; may vary elsewhere.[1][4] | |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month.[4][11] |

Experimental Protocols and Applications

This compound is not typically a subject of study for its own biological activity but is rather a critical tool for enabling other research. Its primary application is as an internal standard in quantitative analysis.

Use as an Internal Standard in LC-MS/MS Quantification

The most common application of this compound is as an internal standard for the accurate measurement of histidine concentrations in complex biological matrices like plasma, serum, or tissue extracts.[1] Because its chemical and physical properties are nearly identical to endogenous histidine, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass (due to the deuterium atoms) allows it to be distinguished from the unlabeled analyte.

Methodology Outline:

-

Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma) and a set of calibration standards.

-

Protein Precipitation: Proteins are typically removed by adding a solvent like methanol or acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected into an LC system (often using a C18 or HILIC column) to separate histidine from other sample components.

-

Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both unlabeled histidine (analyte) and this compound (internal standard).

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated for all samples and standards. A calibration curve is generated by plotting this ratio against the known concentrations of the standards. The concentration of histidine in the unknown samples is then determined from this curve.

pKa Determination via Raman Spectroscopy

Deuterium labeling of the imidazole ring of histidine provides a unique vibrational probe for determining the pKa of the residue in various environments, such as within peptides or hydrogels.[12] The C-D bond stretch has a distinct Raman-active frequency that is sensitive to the protonation state of the adjacent nitrogen atoms in the imidazole ring.[12]

Methodology Concept:

-

Synthesis: A C2-deuterated histidine is incorporated into a peptide or protein of interest.[12]

-

Sample Preparation: The sample is prepared in a series of buffers across a wide pH range.

-

Raman Spectroscopy: Raman spectra are acquired for the sample at each pH value.

-

Data Analysis: The frequency of the C-D stretching vibration is monitored. A plot of the frequency shift or intensity change versus pH is generated, and the data are fitted to a sigmoidal curve. The midpoint of this curve corresponds to the pKa of the histidine residue.[13]

Logical and Biochemical Relationships

The utility of this compound is fundamentally linked to its relationship with natural histidine and its role as a precursor in biochemical pathways.

Histidine itself is a precursor for the biosynthesis of histamine, a critical neurotransmitter and signaling molecule involved in immune responses, gastric acid secretion, and allergic reactions.[14][15] Understanding the baseline levels of histidine, facilitated by tools like this compound, is essential for studying these pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DL-Histidine-a,b,b-D3 | CAS No- 344299-50-9 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound - Amino Acids - CAT N°: 34841 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. achemtek.com [achemtek.com]

- 7. DL-Histidine D3 [artis-isotopes.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Page loading... [guidechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Deuterium-Enhanced Raman Spectroscopy for Histidine pKa Determination in a pH-Responsive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. L-Histidine | Endogenous Metabolite | TargetMol [targetmol.com]

- 15. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of DL-Histidine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Histidine-d3, specifically deuterated at the alpha and beta positions (histidine-α,β,β-d3). This isotopically labeled amino acid is a critical internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) in various research and development applications, including metabolic studies and pharmacokinetic assessments.

Synthesis of this compound

The synthesis of DL-Histidine-α,β,β-d3 is typically achieved through hydrogen-deuterium (H/D) exchange reactions under conditions that facilitate both deuteration and racemization. While numerous methods exist for deuterating the imidazole ring of histidine, labeling the α and β positions requires specific catalytic conditions.[1][2] The following protocol is a generalized yet robust method based on established principles of H/D exchange for amino acids.[3]

Principle of Synthesis

The core of the synthesis involves the exchange of protons at the α- and β-carbon positions with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O). This exchange is often catalyzed by an acid or base, or by a combination of reagents like pyridoxal and a metal ion (e.g., Al³⁺) that form a Schiff base intermediate.[3] This intermediate facilitates the tautomerization and deprotonation/reprotonation at the α and β positions, allowing for deuterium incorporation. The reaction conditions, particularly elevated temperatures and acidic or basic pH, also promote racemization at the chiral α-carbon, converting an L- or D-histidine starting material into the desired DL-racemic mixture.[1]

Experimental Protocol: Proposed H/D Exchange Method

This protocol describes a plausible method for the synthesis of this compound on a laboratory scale.

Materials:

-

L-Histidine (or DL-Histidine)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Deuterated Hydrochloric Acid (DCl in D₂O, 35 wt. %) or Sodium Deuteroxide (NaOD in D₂O, 40 wt. %)

-

Anhydrous Ethanol

-

Diatomaceous Earth (e.g., Celite®)

Procedure:

-

Dissolution: In a high-pressure reaction vessel, dissolve 1.0 g of L-Histidine in 20 mL of Deuterium Oxide (D₂O).

-

Acid/Base Catalysis: Carefully add a catalytic amount of DCl (to achieve a final concentration of ~6-8 M) or NaOD (to achieve a strongly basic pD).[1] The use of strong acid is effective for α-carbon exchange.[1]

-

Reaction: Seal the vessel and heat the mixture to a temperature between 180-200°C for 24-48 hours with constant stirring. The high temperature is crucial for facilitating the H/D exchange at the less reactive β-position and ensuring complete racemization.[1][3]

-

Cooling and Neutralization: Allow the vessel to cool to room temperature. Carefully neutralize the reaction mixture. If DCl was used, neutralization can be achieved with a base like pyridine or by using an ion-exchange resin.

-

Solvent Removal: Remove the D₂O under reduced pressure using a rotary evaporator to obtain a crude solid. To remove any residual exchangeable deuterons (from -NH₂ and -COOH), the solid can be re-dissolved in H₂O and re-evaporated; this step should be repeated three times.

-

Purification: The crude this compound is often purified by recrystallization. Dissolve the crude product in a minimal amount of boiling water, filter through a pad of diatomaceous earth to remove any insoluble impurities, and allow it to cool slowly. An anti-solvent like ethanol may be added to induce precipitation.

-

Drying: Collect the resulting crystals by filtration, wash with cold ethanol, and dry under a high vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via acid-catalyzed H/D exchange.

Isotopic Purity Analysis

Determining the isotopic purity and confirming the location of deuterium incorporation are critical quality control steps. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the isotopic distribution of the synthesized compound, providing a quantitative measure of the deuteration level.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol/water).

-

Instrumentation: The sample is infused into a high-resolution mass spectrometer, typically an Orbitrap or FT-ICR instrument, using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: A full scan mass spectrum is acquired in the region of the protonated molecular ion [M+H]⁺.

-

Data Analysis: The relative intensities of the isotopologue peaks (M, M+1, M+2, M+3, etc.) are measured. The isotopic purity is calculated by comparing the observed isotopic distribution to the theoretical natural abundance distribution of an unlabeled standard. The percentage of each deuterated species (d₀, d₁, d₂, d₃) is then determined.[5][6]

Data Presentation:

| Species | Theoretical m/z ([M+H]⁺) | Description | Expected Abundance (%) |

| d₀-Histidine | 156.0768 | Unlabeled Histidine | < 1% |

| d₁-Histidine | 157.0831 | Histidine with one deuterium atom | < 2% |

| d₂-Histidine | 158.0894 | Histidine with two deuterium atoms | < 5% |

| d₃-Histidine | 159.0956 | Histidine with three deuterium atoms | > 98% |

Table 1: Example Isotopic Distribution Data for this compound from HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the specific positions of deuterium labeling.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable NMR solvent, such as D₂O (for ¹H NMR to observe exchangeable protons) or H₂O/D₂O mixture (to observe non-exchangeable protons).

-

¹H NMR Analysis: The ¹H NMR spectrum is recorded. Successful deuteration at the α and β positions is confirmed by the significant reduction or complete disappearance of the corresponding proton signals compared to an unlabeled histidine standard.

-

²H NMR Analysis: A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, providing definitive proof of their presence and chemical environment.

-

¹³C NMR Analysis: The ¹³C NMR spectrum can also be used for confirmation, as the signals for the deuterated carbons (Cα and Cβ) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield.

Data Presentation:

| Nucleus Position | Unlabeled DL-Histidine (δ, ppm) | Expected this compound (δ, ppm) | Observation |

| Hα | ~4.0 | Signal absent or greatly reduced | Confirms deuteration at the α-position. |

| Hβ | ~3.2 (multiplet) | Signal absent or greatly reduced | Confirms deuteration at the β-position. |

| Imidazole C2-H | ~8.7 | ~8.7 | Signal should remain unchanged. |

| Imidazole C4-H | ~7.4 | ~7.4 | Signal should remain unchanged. |

Table 2: Comparison of Expected ¹H NMR Chemical Shifts for DL-Histidine and this compound.

Analytical Workflow Diagram

Caption: Workflow for the comprehensive analysis of isotopic purity and structure of this compound.

Conclusion

The synthesis of DL-Histidine-α,β,β-d3 via H/D exchange under elevated temperature and pressure is an effective method for producing this valuable internal standard. Rigorous analysis using a combination of High-Resolution Mass Spectrometry and NMR Spectroscopy is imperative to quantify the level of deuterium incorporation and confirm the precise location of the isotopic labels. Adherence to these analytical principles ensures the high quality and reliability of this compound for its intended applications in quantitative bioanalysis and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

DL-Histidine-d3 CAS number and molecular weight

Introduction

DL-Histidine-d3 is the deuterium-labeled form of DL-Histidine, a racemic mixture of the D- and L-enantiomers of the essential amino acid histidine.[1] It serves as a crucial internal standard for the quantification of histidine in various biological samples using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, allowing for its clear differentiation in analytical assays.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 344299-50-9 | [1][2][3][4] |

| Molecular Formula | C₆H₆D₃N₃O₂ | [1][3] |

| Molecular Weight | 158.17 g/mol | [2][3] |

| Synonyms | DL-Histidine-α,β,β-d3, 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [1][2] |

| Purity | ≥98% | [2][3] |

| Appearance | Solid | [1] |

References

The Gold Standard: A Technical Guide to the Use of DL-Histidine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of DL-Histidine-d3 as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are the cornerstone of high-accuracy mass spectrometry-based quantification, and this document provides the essential knowledge for their effective implementation in a research and drug development setting.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of this compound is isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis. This "spiked" internal standard is chemically identical to the endogenous analyte (histidine) but has a different mass due to the incorporation of deuterium atoms.

Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of the analyte during extraction, or variations in ionization efficiency, will be mirrored by a proportional loss or variation in the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it effectively compensates for matrix effects and other sources of analytical variability.

Quantitative Performance Data

The use of a deuterated internal standard significantly improves the performance of a quantitative assay. The following tables summarize key validation parameters from a study employing a stable isotope dilution method for the analysis of histidine.

| Validation Parameter | Performance Metric | Result |

| Linearity | Calibration Curve Range | 5 - 2000 ng/mL in plasma |

| Correlation Coefficient (r) | 0.9999[1] | |

| Precision | Intra-assay Coefficient of Variation (CV) | 1.1 - 3.9%[1] |

| Inter-assay Coefficient of Variation (CV) | 1.1 - 3.9%[1] |

Table 1: Linearity and Precision of a Histidine Assay Using a Stable Isotope-Labeled Internal Standard.

Experimental Protocols

This section outlines a typical experimental workflow for the quantification of histidine in a biological matrix (e.g., plasma or serum) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 50 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a known concentration of this compound working solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 150 µL of ice-cold methanol (or acetonitrile) to each tube to precipitate the proteins.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar analytes like amino acids. An example is a Poroshell 120 HILIC-Z column (2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase to elute the polar compounds.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for amino acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Histidine: The precursor ion (Q1) will be its protonated molecular weight ([M+H]+), and the product ion (Q3) will be a characteristic fragment ion.

-

This compound: The precursor ion (Q1) will be its protonated molecular weight, which will be higher than that of unlabeled histidine due to the deuterium atoms. The product ion (Q3) will also be shifted in mass accordingly.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Data Analysis

-

Peak Integration: Integrate the peak areas for both the analyte (histidine) and the internal standard (this compound) in the chromatograms.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x weighting is often used.

-

Quantification: Determine the concentration of histidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the workflow and the biological context of histidine.

References

The Gold Standard: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry with Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical development, clinical research, and environmental monitoring, the pursuit of accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards has emerged as the gold standard for achieving the highest levels of data quality and reliability. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, data interpretation, and troubleshooting strategies associated with this powerful analytical technique.

Core Principles: The Foundation of Quantitative Accuracy

Isotope Dilution Mass Spectrometry is an analytical technique that enables the precise quantification of a target analyte in a complex sample.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, known as the internal standard (IS), to the sample prior to any sample processing steps.[2]

Deuterated standards, where one or more hydrogen atoms in the analyte molecule are replaced by their stable, heavier isotope, deuterium (²H), are the most commonly used internal standards for small molecule analysis.[3] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the deuterated internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[4]

Any loss of the analyte during sample preparation or variations in instrument response will be mirrored by the deuterated standard.[5] Consequently, the ratio of the signal from the native analyte to that of the deuterated standard remains constant, enabling highly accurate and precise quantification, even in the presence of significant matrix effects.[2][5]

Experimental Protocols: From Sample to Signal

The successful implementation of IDMS with deuterated standards relies on meticulous and well-validated experimental protocols. The following sections provide detailed methodologies for common applications.

Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood

Therapeutic drug monitoring (TDM) is crucial for optimizing the dosage of immunosuppressive drugs like tacrolimus, which have a narrow therapeutic index.[6]

-

Sample Collection: Collect whole blood samples in EDTA-containing tubes.

-

Internal Standard Spiking: To a 50 µL aliquot of whole blood (calibrator, quality control, or patient sample), add 100 µL of a working solution of the deuterated internal standard (e.g., tacrolimus-d4) in methanol.

-

Protein Precipitation: Vigorously vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Pesticide Residue Analysis in Food Matrices using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[3][4][8][9][10]

Sample Preparation (QuEChERS) [4][8][10]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable). For dry samples, add a known amount of water.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the deuterated internal standard solution.

-

Shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 3000-5000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: Transfer the cleaned supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The LC-MS/MS parameters will be similar to those described in section 2.1, but the specific gradient and MRM transitions will need to be optimized for the target pesticides.

Data Presentation: The Power of Comparison

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analyses. The following tables summarize comparative data from various studies.

Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard for an Immunosuppressant Drug

| Quality Control Level | Without Deuterated IS (%CV) | With Deuterated IS (%CV) |

| Low | 12.5 | 4.8 |

| Medium | 9.8 | 3.2 |

| High | 8.5 | 2.5 |

Data is representative and compiled from principles described in referenced literature.[4]

Table 2: Comparison of Matrix Effects with Deuterated and Non-Deuterated Internal Standards for Pesticide Analysis

| Matrix Source | Analyte Response (Area) | Deuterated IS Response (Area) | Non-Deuterated IS Response (Area) | Matrix Effect (Analyte) | IS-Normalized Matrix Effect (Deuterated) | IS-Normalized Matrix Effect (Non-Deuterated) |

| Apple | 85,000 | 98,000 | 110,000 | 0.85 | 0.87 | 0.77 |

| Strawberry | 70,000 | 82,000 | 95,000 | 0.70 | 0.85 | 0.74 |

| Spinach | 55,000 | 65,000 | 80,000 | 0.55 | 0.85 | 0.69 |

| %CV | 21.4% | 20.1% | 17.6% | 21.4% | 1.2% | 5.5% |

Data is representative and compiled from principles described in referenced literature.[6][11]

Troubleshooting: Navigating Common Challenges

While IDMS with deuterated standards is a robust technique, certain challenges can arise. A systematic approach to troubleshooting is essential for maintaining data quality.

Common Issues and Solutions

-

Inaccurate or Inconsistent Results:

-

Potential Cause: Lack of co-elution between the analyte and the deuterated standard.[9] The "deuterium isotope effect" can sometimes lead to a slight difference in retention time, exposing the analyte and standard to different degrees of matrix effects.[12]

-

Solution: Verify co-elution by overlaying chromatograms. If a shift is observed, adjust the chromatographic method (e.g., gradient, column) to improve co-elution.[9]

-

Potential Cause: Isotopic or chemical impurities in the deuterated standard.

-

Solution: Always obtain a certificate of analysis from the supplier. Analyze a high-concentration solution of the standard to check for the presence of the unlabeled analyte.[9]

-

Potential Cause: Isotopic exchange (H/D back-exchange). This is more likely if the deuterium label is on a labile position (e.g., -OH, -NH).

-

Solution: Select standards with deuterium labels on stable positions. Evaluate the stability of the standard under the experimental conditions (pH, temperature).[13]

-

-

Non-Linear Calibration Curve at High Concentrations:

-

Potential Cause: Ion source saturation, where the analyte and internal standard compete for ionization.[8]

-

Solution: Optimize the concentration of the internal standard. In some cases, a higher concentration can improve linearity. Dilute samples to bring them within the linear range of the assay.[8]

-

Potential Cause: Isotopic interference ("cross-talk"), where naturally occurring isotopes of the analyte contribute to the signal of the deuterated standard.

-

Solution: Use an internal standard with a higher degree of deuteration (≥ D3 is recommended).[8] Some software allows for mathematical correction of isotopic contributions.

-

Conclusion

Isotope Dilution Mass Spectrometry with deuterated internal standards represents the pinnacle of quantitative bioanalysis. By providing a near-perfect mimic for the analyte of interest, this technique effectively compensates for a wide range of analytical variabilities, leading to data of the highest accuracy, precision, and reliability. While the implementation of IDMS requires careful planning, method validation, and a systematic approach to troubleshooting, the unparalleled confidence in the resulting data makes it an indispensable tool for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. measurlabs.com [measurlabs.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. docs.broadcom.com [docs.broadcom.com]

- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 8. cms.mz-at.de [cms.mz-at.de]

- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 10. benchchem.com [benchchem.com]

- 11. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 13. sketchviz.com [sketchviz.com]

DL-Histidine-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Histidine-d3. Ensuring the integrity of this isotopically labeled internal standard is critical for accurate quantification of histidine in various research and drug development applications. This document outlines storage recommendations, discusses potential degradation pathways, and provides representative experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to maintain the stability and isotopic purity of this compound. The following conditions are recommended based on information from various suppliers.

Solid Form

This compound is typically supplied as a solid. For long-term storage, it is advised to keep the product in a tightly sealed container at -20°C .[1][2] Under these conditions, the solid form is reported to be stable for at least three to four years.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods, for up to two years.[2] To prevent the introduction of moisture, which can accelerate degradation, the container should be allowed to warm to room temperature before opening.

Solution Form

When prepared as a stock solution, the stability of this compound is more limited. For optimal stability, it is recommended to store solutions at -80°C , which can preserve the integrity of the compound for up to six months.[2][3] For shorter-term storage, -20°C is also acceptable for up to one month.[2][3] It is best practice to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. If water is used as the solvent, it is advisable to filter and sterilize the solution.[2][3]

Quantitative Stability Data

While specific, publicly available long-term stability studies on this compound are limited, the following table summarizes the recommended storage conditions and expected stability based on supplier information. This data is crucial for planning experiments and ensuring the reliability of analytical results.

| Form | Storage Temperature | Duration | Expected Stability | Source |

| Solid | -20°C | Long-term | ≥ 4 years | [1] |

| Solid | -20°C | Long-term | 3 years | [2] |

| Solid | 4°C | Short-term | 2 years | [2] |

| In Solvent | -80°C | Long-term | 6 months | [2][3] |

| In Solvent | -20°C | Short-term | 1 month | [2][3] |

Potential Degradation Pathways

This compound, being a deuterated form of histidine, is expected to follow similar degradation pathways as its non-deuterated counterpart. The primary degradation pathway for histidine involves its conversion to urocanic acid.[4] This transformation is a key consideration in stability studies, as the formation of degradation products can interfere with analytical measurements.

A simplified representation of the initial step in the histidine degradation pathway is illustrated below. This pathway is conserved across many organisms and is the most likely route of non-enzymatic degradation under certain stress conditions.[5][6][7]

References

- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 2. forced degradation products: Topics by Science.gov [science.gov]

- 3. scribd.com [scribd.com]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. database.ich.org [database.ich.org]

- 7. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

A Technical Guide to the Solubility of DL-Histidine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Histidine-d3, a deuterated form of the essential amino acid histidine. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based quantification of histidine, and in metabolic studies. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates relevant biological pathways involving histidine.

Core Data: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the non-deuterated enantiomers, D-histidine and L-histidine, which constitute the DL-racemic mixture, can serve as a valuable proxy. The isotopic substitution of hydrogen with deuterium is generally considered to have a minimal impact on the overall solubility of a molecule.

The following table summarizes the available solubility data. It is important to note that the data for organic solvents is based on D-histidine and should be considered an approximation for this compound.

| Solvent | This compound Solubility | D-Histidine Solubility (Mole Fraction x 10³) at 298.15 K (25 °C)[1] | Qualitative Solubility of L-Histidine |

| Water (H₂O) | 25 mg/mL (158.06 mM) (requires sonication)[2] | 2.91[1] | Soluble[3][4] |

| 1N Hydrochloric Acid (HCl) | Soluble[5] | - | Soluble |

| Dimethylformamide (DMF) | No data available | 11.45[1] | - |

| Dimethyl Sulfoxide (DMSO) | No data available | 4.09[1] | Insoluble[6] |

| Ethanol | No data available | 0.13[1] | Slightly soluble[7][8] |

| Methanol | No data available | 0.11[1] | - |

Note: The solubility of D-histidine in various solvents was determined over a temperature range of 293.15 K to 333.15 K. The solubility was found to increase with temperature. For instance, the mole fraction solubility of D-histidine in DMF increased from 11.45 x 10⁻³ at 298.15 K to 23.11 x 10⁻³ at 333.15 K.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF) or by centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is commonly employed for its sensitivity and specificity.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.

Gravimetric Method

This is a straightforward and robust method for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the solid and allowing it to equilibrate, as described in the shake-flask method.

-

Sample Collection: Carefully withdraw a known volume or weight of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the decomposition point of the solute, or by gentle heating in a fume hood.

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or a vacuum oven.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the supernatant taken.

Visualizing Histidine's Role: Signaling and Metabolism

To provide a broader context for the importance of histidine, the following diagrams, generated using the DOT language, illustrate key biological pathways in which this amino acid is involved.

Caption: Workflow for determining thermodynamic solubility.

Caption: Simplified histidine kinase signaling pathway.

Caption: Metabolic pathway from histidine to histamine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. himedialabs.com [himedialabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. L-Histidine | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Racemic Nature of DL-Histidine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemic nature of DL-Histidine-d3, its implications in research and drug development, and detailed experimental protocols for its analysis. This compound, a deuterated form of the essential amino acid histidine, is a valuable tool in various scientific disciplines, particularly as an internal standard in quantitative mass spectrometry. Understanding its stereochemistry and the distinct biological roles of its enantiomers is crucial for its effective application.

Introduction to Chirality and Racemic Mixtures in Drug Development

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers, designated as D (dextro) and L (levo), often exhibit identical physicochemical properties in an achiral environment but can have profoundly different pharmacological and toxicological effects in the chiral environment of the body.[1][2] The administration of a racemic mixture, which contains equal amounts of both enantiomers, is essentially the administration of two distinct substances.[2] Consequently, regulatory bodies increasingly recommend the development of single-enantiomer drugs to ensure safety and efficacy.[3]

This compound is a racemic mixture of D-Histidine-d3 and L-Histidine-d3. While L-histidine is the naturally occurring and biologically active form incorporated into proteins, D-histidine has different metabolic fates and biological activities.[3][4]

Physicochemical Properties of Histidine Enantiomers and DL-Histidine

In a non-chiral environment, the physicochemical properties of D- and L-histidine are identical. The properties of the racemic mixture, DL-histidine, are also largely the same, with potential differences in crystalline structure and melting point.

| Property | L-Histidine | D-Histidine | DL-Histidine | Reference(s) |

| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₆H₉N₃O₂ | [5][6][7] |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol | 155.15 g/mol | [5][6][7] |

| Melting Point | ~287 °C (decomposes) | ~287 °C (decomposes) | ~273 °C (decomposes) | [4][5] |

| Solubility in Water | 45.6 g/L at 25 °C | Soluble | Soluble | [4][5][8] |

| pKa (α-COOH) | ~1.8 | ~1.8 | ~1.8 | [9][10] |

| pKa (α-NH₃⁺) | ~9.2 | ~9.2 | ~9.2 | [9][10] |

| pKa (Imidazole) | ~6.0 | ~6.0 | ~6.0 | [9][10][11] |

| Optical Rotation [α]D | -38.5° (in H₂O) | +38.5° (in H₂O) | 0° | [5] |

Metabolic Pathways and the Implications of Deuteration

Metabolism of L-Histidine

L-histidine is an essential amino acid with several key metabolic fates in the human body.[1][12] The primary pathways include:

-

Protein Synthesis: L-histidine is a fundamental building block of proteins.

-

Histamine Synthesis: L-histidine is decarboxylated by histidine decarboxylase to produce histamine, a crucial mediator of immune responses, gastric acid secretion, and neurotransmission.[1][12]

-

Catabolism to Glutamate: L-histidine can be catabolized to glutamate, which can then enter the citric acid cycle for energy production.[13][14]

Caption: Major metabolic fates of L-Histidine.

Metabolism of D-Histidine

D-amino acids are not as readily utilized as their L-counterparts in mammals. D-histidine can be metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[15][16][17] This process produces imidazole pyruvic acid, ammonia, and hydrogen peroxide. DAAO has broad substrate specificity for neutral D-amino acids.[16][17] Some studies suggest that D-histidine can also interfere with the intestinal absorption of L-histidine.[18][19][20]

References

- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermo Scientific Chemicals D-Histidine, 99% | Fisher Scientific [fishersci.ca]

- 3. (ISMRM 2020) Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. [archive.ismrm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DL-histidine | C6H9N3O2 | CID 773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histidine - Wikipedia [en.wikipedia.org]

- 12. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. himedialabs.com [himedialabs.com]

- 15. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 17. frontiersin.org [frontiersin.org]

- 18. Histidine absorption across apical surfaces of freshwater rainbow trout intestine: mechanistic characterization and the influence of copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ebm-journal.org [ebm-journal.org]

- 20. researchgate.net [researchgate.net]

Commercial Availability and Technical Applications of DL-Histidine-d3: A Guide for Researchers

This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of DL-Histidine-d3 for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate the procurement and effective utilization of this stable isotope-labeled compound in a laboratory setting.

Introduction to this compound

This compound is a deuterated form of the amino acid histidine, an essential amino acid in humans and a precursor to histamine and carnosine.[1] The incorporation of three deuterium atoms (d3) into the histidine molecule makes it a valuable tool in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard.[2] Its chemical properties are nearly identical to the unlabeled endogenous histidine, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Commercial Sources and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotopes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of product specifications and availability. Researchers are advised to visit the suppliers' websites for the most current pricing and stock information.

| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| Cayman Chemical | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.2 | ≥99% deuterated forms (d₁-d₃) | 1 mg, 5 mg, 10 mg |

| MedChemExpress | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | Purity (HPLC): 99.0%, Isotopic Enrichment: >98.00% | Inquire for details |

| Bertin Bioreagent | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.2 | ≥99% deuterated forms (d₁-d₃) | 500 µg, 1 mg, 5 mg, 10 mg |

| Achemtek | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | 98+% | Inquire for details |

| Simson Pharma | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | Inquire for details | Inquire for details |

| CDN Isotopes | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | 98 atom % D | 5 mg, 10 mg |

Experimental Protocols: Quantification of Histidine

The primary application of this compound is as an internal standard for the accurate quantification of histidine in biological samples using mass spectrometry.[2] The addition of a known amount of the deuterated standard to a sample allows for the correction of variations in sample preparation and instrument response.

Quantification of Histidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of histidine in plasma or serum. Optimization may be required for different sample matrices and instrumentation.

3.1.1. Materials

-

This compound

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Biological matrix (e.g., plasma, serum)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 10 µM).

-

Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.3. LC-MS/MS Conditions

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar analytes like amino acids.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar compounds.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both histidine and this compound.

-

Histidine: m/z 156.1 → 110.1

-

This compound: m/z 159.1 → 113.1

-

-

Data Analysis: The concentration of histidine in the sample is determined by comparing the peak area ratio of endogenous histidine to the this compound internal standard against a calibration curve prepared with known concentrations of unlabeled histidine and a constant concentration of the internal standard.

Quantification of Histidine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids requires a derivatization step to increase their volatility.

3.2.1. Materials

-

This compound

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl, or ethyl chloroformate)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS system with an electron ionization (EI) source

3.2.2. Sample Preparation and Derivatization

-

Internal Standard Addition: Add a known amount of this compound to the sample.

-

Drying: Lyophilize or dry the sample completely under vacuum.

-

Derivatization: Add the derivatizing agent and the appropriate solvent to the dried sample. Heat the mixture according to the derivatization protocol (e.g., 60-100°C for 30-60 minutes).

-

Extraction: After cooling, the derivatized sample can be directly injected or may require an extraction step with an organic solvent.

3.2.3. GC-MS Conditions

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

-

Injector Temperature: Typically 250-280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan mode to identify the fragmentation patterns or Selected Ion Monitoring (SIM) mode for targeted quantification.

-

Data Analysis: Similar to LC-MS/MS, quantification is based on the ratio of the peak areas of the derivatized endogenous histidine to the derivatized this compound internal standard.

Signaling Pathways and Experimental Workflows

Beyond its use as an internal standard, deuterated histidine can be utilized in metabolic flux analysis and quantitative proteomics to trace the fate of histidine in biological systems.

Histidine Metabolism

Histidine is an essential amino acid with several metabolic fates, including incorporation into proteins, degradation to glutamate, and conversion to histamine or carnosine.[1][3] The degradation pathway involves several enzymatic steps.

Caption: Major metabolic pathways of L-histidine degradation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound can potentially be used in SILAC-based quantitative proteomics experiments to study protein turnover and differential expression. In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid.[4][5][6]

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Conclusion

This compound is a readily available and indispensable tool for researchers engaged in the quantitative analysis of histidine and its metabolic pathways. Its primary application as an internal standard in LC-MS and GC-MS provides high accuracy and precision in determining histidine concentrations in various biological matrices. Furthermore, its potential use in metabolic labeling techniques like SILAC opens avenues for more complex studies of protein dynamics and metabolism. This guide serves as a foundational resource to aid in the selection and application of this compound in research and drug development.

References

Methodological & Application

Application Note: Quantification of Histidine in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of histidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes DL-Histidine-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method avoids chemical derivatization, leading to a streamlined and efficient workflow.[1][2] This approach is ideal for clinical research and metabolic studies requiring reliable measurement of histidine concentrations.

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted below. The workflow is designed for high throughput and minimizes sample handling.

Caption: Experimental workflow for plasma histidine quantification.

Experimental Protocols

Materials and Reagents

-

Histidine (≥98% purity)

-

This compound (≥99% deuterated forms)[3]

-

Sulfosalicylic Acid (SSA)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K2-EDTA)

Standard and QC Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of histidine and this compound in LC-MS grade water.

-

Working Standard Solutions: Serially dilute the histidine stock solution with water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µM).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 50 µM in mobile phase A.

-

Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of histidine into a pooled plasma matrix at low, medium, and high levels (e.g., 15, 75, and 400 µM).

Plasma Sample Preparation

This protocol is based on a simple and effective protein precipitation method.[1][4]

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to all tubes except for the blank matrix.

-

Add 10 µL of 30% (w/v) sulfosalicylic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the tubes at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1][4]

-

Carefully transfer 50 µL of the clear supernatant to a new tube.

-

Add 450 µL of mobile phase A (see section 2.4.1), vortex for 30 seconds, and transfer to an autosampler vial.

-

Inject 4 µL of the final solution into the LC-MS/MS system.[1]

LC-MS/MS Method and Parameters

A Hydrophilic Interaction Chromatography (HILIC) method is employed for optimal retention and separation of the polar histidine analyte without derivatization.[5][6]

Signaling Pathway Diagram

The logical flow of the analytical instrument from liquid chromatography separation to mass spectrometric detection and quantification is outlined below.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Revolutionizing Amino Acid Analysis: A GC-MS Method Utilizing DL-Histidine-d3 for Enhanced Accuracy

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and highly accurate Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of amino acids in biological samples. The protocol leverages the power of stable isotope dilution using DL-Histidine-d3 as an internal standard, ensuring high precision and reliability for applications in biomedical research, nutritional science, and drug development.

Introduction

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of physiological processes. Accurate quantification of amino acid profiles is essential for understanding metabolic pathways, diagnosing diseases, and evaluating the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose; however, the inherent polarity and low volatility of amino acids necessitate a derivatization step to enable their analysis by GC-MS.[1][2] This protocol employs a two-step derivatization process to create volatile and thermally stable amino acid derivatives.[3][4]

The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability during sample preparation and instrumental analysis.[4] this compound serves as an ideal internal standard for this method, as its chemical properties closely mirror those of the native amino acids, while its distinct mass allows for precise differentiation and quantification. This stable isotope dilution approach is widely recognized as the gold standard for quantitative mass spectrometry.[5][6]

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of amino acids using this compound as an internal standard.

Materials and Reagents

-

Amino acid standards

-

This compound

-

Derivatization agents:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]

-

Propyl chloroformate

-

-

Solvents: Acetonitrile, Pyridine, n-Heptane (all HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Sample Preparation and Derivatization

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, cell culture media) and store them at -80°C until analysis to prevent degradation.

-

Protein Precipitation: For protein-rich samples like plasma, precipitate proteins by adding a 4-fold excess of cold acetonitrile. Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample and calibration standard.

-

Drying: Evaporate the solvent from the samples and standards under a gentle stream of nitrogen gas at 60°C.

-

Derivatization:

-

Step 1 (Esterification): To the dried residue, add 100 µL of 2 M HCl in methanol and incubate at 80°C for 60 minutes.[2][4] This step converts the carboxylic acid group to its methyl ester.

-

Step 2 (Acylation): After cooling, evaporate the methanolic HCl under nitrogen. Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate and incubate at 65°C for 30 minutes.[4] This step derivatizes the amino and other functional groups.

-

Alternatively, a silylation approach can be used by adding 50 µL of MSTFA and 50 µL of acetonitrile and heating at 100°C for 30 minutes.[7]

-

GC-MS Instrumentation and Conditions

The following instrumental parameters have been found to be effective for the analysis of derivatized amino acids. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | TRACE TR-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

The following tables summarize the expected quantitative performance of this method. Data is representative and may vary based on the specific laboratory setup.

Table 1: Linearity and Detection Limits

| Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |

| Alanine | 1 - 500 | > 0.995 | 0.2 | 0.7 |

| Valine | 1 - 500 | > 0.996 | 0.3 | 1.0 |

| Leucine | 1 - 500 | > 0.998 | 0.2 | 0.6 |

| Isoleucine | 1 - 500 | > 0.997 | 0.2 | 0.7 |

| Proline | 2 - 1000 | > 0.995 | 0.5 | 1.5 |

| Phenylalanine | 1 - 400 | > 0.999 | 0.1 | 0.4 |

| Tyrosine | 1 - 300 | > 0.994 | 0.4 | 1.2 |

| Aspartic Acid | 2 - 800 | > 0.996 | 0.6 | 2.0 |

| Glutamic Acid | 2 - 1000 | > 0.997 | 0.5 | 1.8 |

Table 2: Recovery and Precision

| Amino Acid | Spiked Concentration (µM) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Alanine | 50 | 98.5 | 3.2 | 5.1 |

| Valine | 50 | 101.2 | 2.8 | 4.5 |

| Leucine | 50 | 99.1 | 2.5 | 4.2 |

| Isoleucine | 50 | 100.5 | 2.9 | 4.8 |

| Proline | 100 | 97.8 | 4.1 | 6.3 |

| Phenylalanine | 50 | 102.3 | 2.1 | 3.9 |

| Tyrosine | 50 | 96.5 | 4.5 | 7.1 |

| Aspartic Acid | 100 | 98.2 | 3.8 | 5.9 |

| Glutamic Acid | 100 | 99.7 | 3.5 | 5.5 |

Visualizations

Experimental Workflow

Caption: GC-MS Amino Acid Analysis Workflow.

Signaling Pathway: mTORC1 Activation by Amino Acids

Caption: Simplified mTORC1 Signaling Pathway.

Conclusion